![molecular formula C17H17ClN2O5S B2948816 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 2034410-28-9](/img/structure/B2948816.png)
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, a methoxyethyl group, and a dihydrobenzo[b][1,4]dioxin .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using palladium-catalyzed asymmetric intramolecular aryl C–O bond formation .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Crystal structures of related compounds have been determined .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, related compounds have been involved in Pd-catalyzed asymmetric intramolecular aryl C–O bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Related compounds have been characterized by UV–visible spectroscopy .Scientific Research Applications
Food Industry
Oxalamide derivatives have been used as fat substitutes in food processing to mimic the texture and consistency of original products .
Pharmaceutical Research
These compounds have shown potential in inhibiting lipoxygenase, an enzyme involved in inflammation and allergic reactions . Additionally, oxalamide derivatives have been evaluated as neuraminidase inhibitors, which are relevant in anti-influenza drug development .
Chemical Synthesis
Oxalamides can be synthesized sustainably through acceptorless dehydrogenative coupling, which is a process of interest in green chemistry .
Material Science
Due to their self-assembling properties, oxalamide derivatives can be used in creating self-healing materials, which have applications in various industries including automotive and aerospace .
Energy Production
The synthesis process of oxalamides generates hydrogen gas, which is a clean energy source. This aspect is being explored for its potential in sustainable energy solutions .
Nanotechnology
The ability of oxalamide derivatives to form nanostructures makes them candidates for research in nanotechnology applications .
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-23-13(14-4-5-15(18)26-14)9-19-16(21)17(22)20-10-2-3-11-12(8-10)25-7-6-24-11/h2-5,8,13H,6-7,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMHKJJPCKUKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide |
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